molecular formula C33H35NO2 B13940749 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine CAS No. 58451-86-8

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine

Cat. No.: B13940749
CAS No.: 58451-86-8
M. Wt: 477.6 g/mol
InChI Key: OSIAKYRUAHXXOZ-UHFFFAOYSA-N
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Description

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted at the 2 and 6 positions with phenylbenzylhydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine ring, followed by the introduction of phenylbenzylhydroxymethyl groups at the 2 and 6 positions. This can be achieved through a series of reactions including alkylation, reduction, and hydroxylation. Specific conditions such as the use of strong bases, reducing agents like sodium borohydride, and solvents like tetrahydrofuran are often employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysis has been explored to streamline the synthesis process, making it more sustainable and efficient. For example, whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be effective in producing related compounds .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce more saturated piperidine derivatives.

Scientific Research Applications

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

58451-86-8

Molecular Formula

C33H35NO2

Molecular Weight

477.6 g/mol

IUPAC Name

1-[6-(1-hydroxy-1,2-diphenylethyl)piperidin-2-yl]-1,2-diphenylethanol

InChI

InChI=1S/C33H35NO2/c35-32(28-18-9-3-10-19-28,24-26-14-5-1-6-15-26)30-22-13-23-31(34-30)33(36,29-20-11-4-12-21-29)25-27-16-7-2-8-17-27/h1-12,14-21,30-31,34-36H,13,22-25H2

InChI Key

OSIAKYRUAHXXOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(CC4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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